molecular formula C6H7Cl2NO3 B2413706 Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate CAS No. 289030-37-1

Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate

Cat. No.: B2413706
CAS No.: 289030-37-1
M. Wt: 212.03
InChI Key: VFWFPMBSMDORNY-UHFFFAOYSA-N
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Description

Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate is an organic compound with a complex structure that includes a dichloromethyl group, an oxazole ring, and a carboxylate ester

Properties

IUPAC Name

methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2NO3/c1-11-6(10)3-2-12-5(9-3)4(7)8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWFPMBSMDORNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COC(=N1)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the reaction of dichloromethyl methyl ether with suitable precursors under controlled conditions. One common method involves the use of titanium tetrachloride as a catalyst to facilitate the formylation of electron-rich aromatic rings . The reaction is carried out in an inert solvent such as methylene chloride, and the temperature is carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar methods but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use in drug development and disease treatment.

    Industry: The compound’s chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The dichloromethyl group and oxazole ring can interact with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate is unique due to its combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research and industrial applications where other compounds may not be suitable.

Biological Activity

Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate (CAS Number: 289030-37-1) is a compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial and antifungal activities, as well as relevant case studies and research findings.

  • Molecular Formula : C₆H₇Cl₂NO₃
  • Molecular Weight : 212.03 g/mol
  • Structure : The compound features a dichloromethyl group attached to a dihydro-oxazole ring, contributing to its unique reactivity and biological properties.

Antimicrobial Activity

Research has indicated that oxazole derivatives possess significant antimicrobial properties. A comprehensive review highlighted the activity of various oxazole compounds against different bacterial and fungal strains. Notably, this compound has shown promising results in inhibiting the growth of several pathogens.

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundMIC (µg/ml)Target Organism
111.6Candida albicans
120.8Candida tropicalis
5-Fluorocytosine3.2Aspergillus niger

In a study by Singh et al., various substituted oxazoles were synthesized and evaluated for their antibacterial potential against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited inhibition zones comparable to standard antibiotics like ampicillin and ciprofloxacin .

Table 2: Bacterial Growth Inhibition

CompoundS. aureus (mm)E. coli (mm)
152017
Amoxicillin3027

Case Studies

A notable case study involved the synthesis and evaluation of this compound in the context of its antifungal activity. The compound was tested against various fungal strains, demonstrating effectiveness in inhibiting growth at specific concentrations.

Research Findings

  • Antifungal Activity : The compound was tested against Candida albicans, showing an MIC value of approximately 1.6 µg/ml, indicating strong antifungal properties .
  • Bacterial Activity : Inhibition assays revealed that this compound had significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

The mechanism through which this compound exerts its biological effects is believed to involve interference with critical cellular processes in microorganisms. The oxazole ring may play a role in disrupting protein synthesis or cell wall formation in bacteria and fungi.

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